

(Z)-3-Penten-1-yne synonyms and alternative names

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Compound of Interest

Compound Name: 3-Penten-1-yne, (Z)-

Cat. No.: B151741

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In-Depth Technical Guide: (Z)-3-Penten-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-3-Penten-1-yne, including its nomenclature, physicochemical properties, and detailed spectral data. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Nomenclature and Synonyms

(Z)-3-Penten-1-yne is a volatile organic compound with the chemical formula C_5H_6 . Due to its structure, it is also known by a variety of alternative names and synonyms. A comprehensive list is provided below to aid in literature searches and material sourcing.

Synonym/Alternative Name	Reference
cis-3-Penten-1-yne	[1]
(3Z)-3-Penten-1-yne	[2]
cis-Penten-1-yne	[2]
Z-3-Penten-1-yne	[1]
cis-2-Penten-4-yne	[2]
(Z)-pent-3-en-1-yne	[1]
Pent-1-yn-3-ene, (Z)-	[1]
(Z)-CH ₃ CH=CHC≡CH	[2]

CAS Number: 1574-40-9[\[1\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties of (Z)-3-Penten-1-yne is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₅ H ₆	[1]
Molecular Weight	66.10 g/mol	[1]
Boiling Point	48-50 °C	
Melting Point	-100 °C	
Density	0.738 g/cm ³	
Refractive Index	1.443	

Spectral Data

Detailed spectral data is crucial for the identification and characterization of (Z)-3-Penten-1-yne. The following tables summarize the key features of its ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass spectra.

^1H and ^{13}C NMR Spectroscopy

^1H NMR	^{13}C NMR
Chemical Shift (ppm)	Assignment
1.70 (dd, $J=7.0, 1.8$ Hz, 3H)	CH_3
3.05 (d, $J=2.3$ Hz, 1H)	$\text{C}\equiv\text{CH}$
5.45 (dq, $J=10.8, 1.8$ Hz, 1H)	$=\text{CH}-\text{C}\equiv$
6.15 (dq, $J=10.8, 7.0$ Hz, 1H)	$\text{CH}_3-\text{CH}=\text{}$

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment	Intensity
~ 3300	$\equiv\text{C}-\text{H}$ stretch	Strong
~ 2100	$\text{C}\equiv\text{C}$ stretch	Medium
~ 1650	$\text{C}=\text{C}$ stretch	Medium
~ 700	cis C-H bend	Strong

Mass Spectrometry

m/z	Relative Intensity (%)	Assignment
66	100	$[\text{M}]^+$ (Molecular Ion)
65	85	$[\text{M}-\text{H}]^+$
51	40	$[\text{C}_4\text{H}_3]^+$
39	60	$[\text{C}_3\text{H}_3]^+$

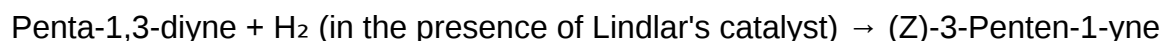
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (Z)-3-Penten-1-yne is not readily available in the searched literature, a general and widely applicable method for the stereoselective synthesis of (Z)-enynes involves the partial reduction of a conjugated diyne. A representative experimental workflow is provided below.

Synthesis of (Z)-3-Penten-1-yne via Partial Hydrogenation

A common and effective method for the synthesis of (Z)-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

Reaction Scheme:



General Procedure:

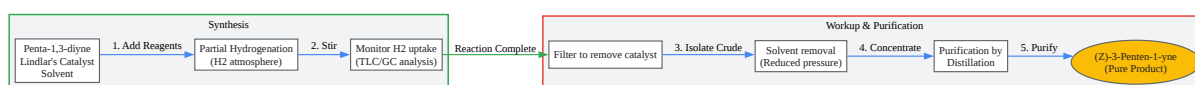
- **Catalyst Preparation:** A flask is charged with Lindlar's catalyst and a suitable solvent (e.g., methanol or hexane).
- **Reaction Setup:** The flask is connected to a hydrogen gas source (typically a balloon or a gas burette). The system is purged with hydrogen to remove air.
- **Addition of Starting Material:** A solution of penta-1,3-diyne in the same solvent is added to the reaction flask.
- **Reaction Monitoring:** The reaction is stirred vigorously at room temperature, and the uptake of hydrogen is monitored. The reaction is stopped after the absorption of one equivalent of hydrogen to prevent over-reduction to the corresponding alkane. Progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is carefully removed under reduced pressure, taking care to avoid loss of the volatile product.

- Purification: The crude product is purified by distillation to yield pure (Z)-3-Penten-1-yne.[3][4][5]

Visualizations

Experimental Workflow for (Z)-3-Penten-1-yne Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of (Z)-3-Penten-1-yne as described in the experimental protocol section.



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Caption: General workflow for the synthesis and purification of (Z)-3-Penten-1-yne.

This technical guide provides a foundational understanding of (Z)-3-Penten-1-yne for research and development purposes. For specific applications, further investigation into reaction optimization and safety protocols is recommended.

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